molecular formula C25H31N3O4 B4857108 6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B4857108
M. Wt: 437.5 g/mol
InChI Key: OSWUNLUQQHBTEL-UHFFFAOYSA-N
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Description

6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves multiple steps. The synthetic route typically starts with the preparation of the chromenone core, followed by the introduction of the ethoxy group and the piperazine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-methoxy-2-({[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl}-1H-benzimidazole): This compound has a similar pyridine moiety but differs in the chromenone core and the presence of a sulfonyl group.

    6-methoxy-2-({[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzo[d]imidazole): This compound also contains a pyridine moiety but has a benzimidazole core and a sulfinyl group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

6-ethoxy-4-[[4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-5-31-20-6-7-23-21(13-20)19(12-24(29)32-23)15-27-8-10-28(11-9-27)16-22-18(3)25(30-4)17(2)14-26-22/h6-7,12-14H,5,8-11,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWUNLUQQHBTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=NC=C(C(=C4C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

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